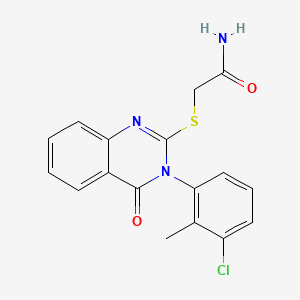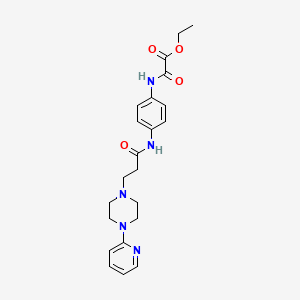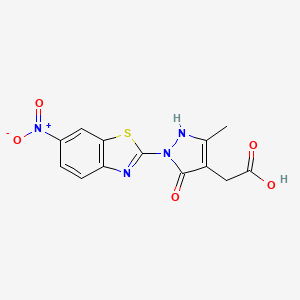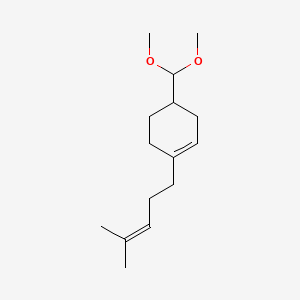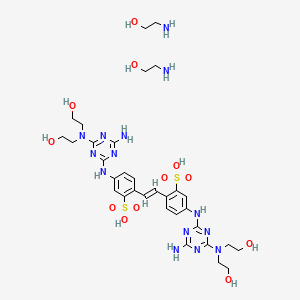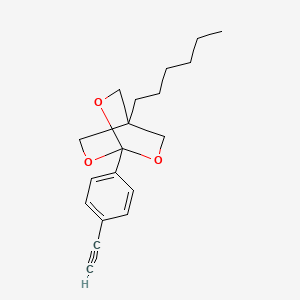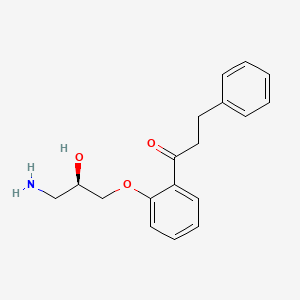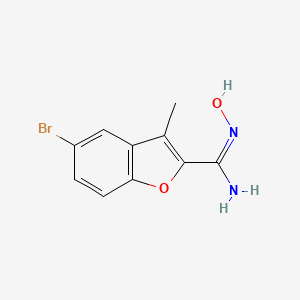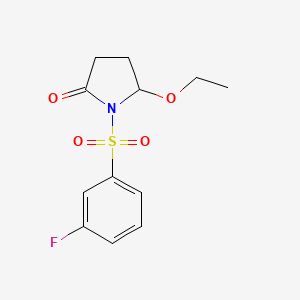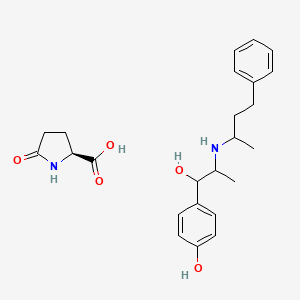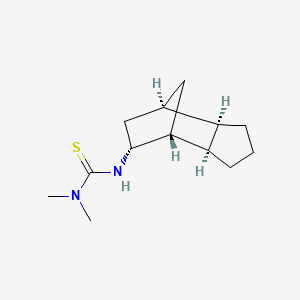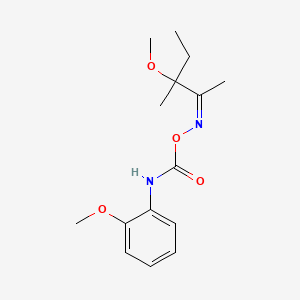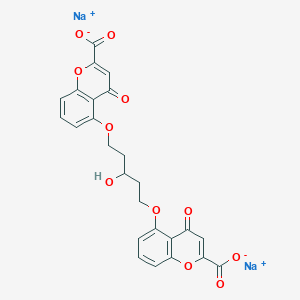
5-Methyl cromolyn sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl cromolyn sodium is a derivative of cromolyn sodium, a well-known anti-allergic drug. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment. It is known to inhibit the interaction between the S100P protein and its receptor, receptor for advanced glycation end product (RAGE), which plays a significant role in cancer progression .
Méthodes De Préparation
The synthesis of 5-Methyl cromolyn sodium involves several steps. The starting material is typically cromolyn sodium, which undergoes methylation to introduce the methyl group at the 5-position. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . Industrial production methods may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Methyl cromolyn sodium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a model compound in studying the reactivity and stability of chromone derivatives.
Mécanisme D'action
The mechanism of action of 5-Methyl cromolyn sodium involves the inhibition of the S100P-RAGE interaction. This inhibition leads to a decrease in NF-κB activity, cell growth, and apoptosis, which are normally induced by S100P. The compound effectively reduces tumor growth and metastasis by targeting these molecular pathways .
Comparaison Avec Des Composés Similaires
5-Methyl cromolyn sodium is compared with other similar compounds such as cromolyn sodium and its analogs. While cromolyn sodium is effective in stabilizing mast cells and preventing allergic reactions, this compound has shown superior efficacy in inhibiting the S100P-RAGE interaction and reducing cancer cell growth . Other similar compounds include:
Cromolyn sodium: Primarily used for its anti-allergic properties.
Nedocromil sodium: Another mast cell stabilizer with similar applications.
Ketotifen: An antihistamine with mast cell stabilizing properties.
Propriétés
Numéro CAS |
1221154-42-2 |
|---|---|
Formule moléculaire |
C25H18Na2O11 |
Poids moléculaire |
540.4 g/mol |
Nom IUPAC |
disodium;5-[5-(2-carboxylato-4-oxochromen-5-yl)oxy-3-hydroxypentoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C25H20O11.2Na/c26-13(7-9-33-16-3-1-5-18-22(16)14(27)11-20(35-18)24(29)30)8-10-34-17-4-2-6-19-23(17)15(28)12-21(36-19)25(31)32;;/h1-6,11-13,26H,7-10H2,(H,29,30)(H,31,32);;/q;2*+1/p-2 |
Clé InChI |
BJZIWUVZJRREHR-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C(=C1)OCCC(CCOC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


